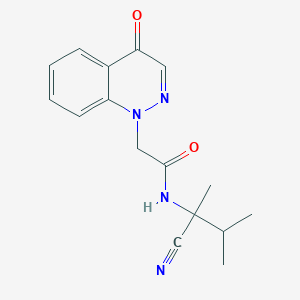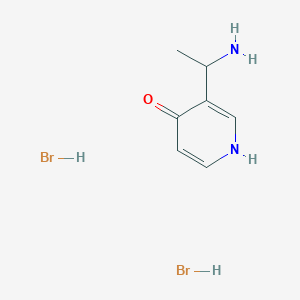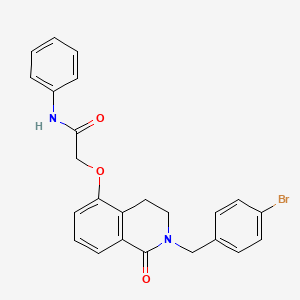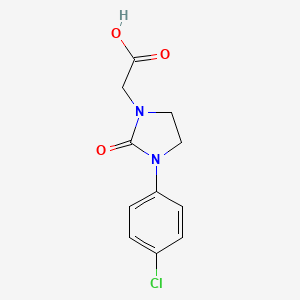
N-(1-cyano-1,2-dimethylpropyl)-2-(4-oxo-1,4-dihydrocinnolin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyano-1,2-dimethylpropyl)-2-(4-oxo-1,4-dihydrocinnolin-1-yl)acetamide, also known as CDPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. CDPA is a cinnoline-based compound that has been synthesized using various methods, and has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-(4-oxo-1,4-dihydrocinnolin-1-yl)acetamide is not fully understood, but it has been shown to inhibit the activity of various enzymes and proteins involved in cell growth and proliferation, including DNA polymerases and topoisomerases. This compound has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of gene expression. This compound has also been shown to have anti-inflammatory and antioxidant effects, and has been shown to protect against oxidative stress-induced cell damage.
Advantages and Limitations for Lab Experiments
N-(1-cyano-1,2-dimethylpropyl)-2-(4-oxo-1,4-dihydrocinnolin-1-yl)acetamide has several advantages for use in lab experiments, including its relatively low cost and ease of synthesis. However, this compound has several limitations, including its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research on N-(1-cyano-1,2-dimethylpropyl)-2-(4-oxo-1,4-dihydrocinnolin-1-yl)acetamide, including further studies on its mechanism of action and its potential therapeutic applications. This compound could also be further modified to improve its solubility and bioavailability, making it a more effective therapeutic agent. Additionally, this compound could be used in combination with other drugs or therapies to enhance its therapeutic effects.
Synthesis Methods
N-(1-cyano-1,2-dimethylpropyl)-2-(4-oxo-1,4-dihydrocinnolin-1-yl)acetamide has been synthesized using various methods, including the reaction of 4-hydroxy-1,4-dihydrocinnoline-3-carboxylic acid with 1-cyano-1,2-dimethylpropylamine, followed by acetylation with acetic anhydride. Other methods include the reaction of 4-chloro-1,4-dihydrocinnoline-3-carboxylic acid with 1-cyano-1,2-dimethylpropylamine, followed by acetylation with acetic anhydride.
Scientific Research Applications
N-(1-cyano-1,2-dimethylpropyl)-2-(4-oxo-1,4-dihydrocinnolin-1-yl)acetamide has been studied for its potential therapeutic applications, including its use as an anticancer agent, antiviral agent, and as a treatment for neurodegenerative diseases. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has also been shown to have antiviral activity against a range of viruses, including HIV-1 and HCV. This compound has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(4-oxocinnolin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-11(2)16(3,10-17)19-15(22)9-20-13-7-5-4-6-12(13)14(21)8-18-20/h4-8,11H,9H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWSDLNQEVGPTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CN1C2=CC=CC=C2C(=O)C=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[4-Methoxy-3-(trifluoromethyl)phenoxy]methyl]oxirane](/img/structure/B2529634.png)

![(2-Methoxypyridin-3-yl)-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone](/img/structure/B2529639.png)

![2-[2-(2-chlorophenyl)morpholin-4-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2529643.png)


![N-(2-methoxyethyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2529647.png)


![N-(2,6-dimethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2529652.png)
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2529653.png)
![1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one](/img/structure/B2529655.png)
![2,2,2-Trifluoroethyl (1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamate](/img/structure/B2529657.png)